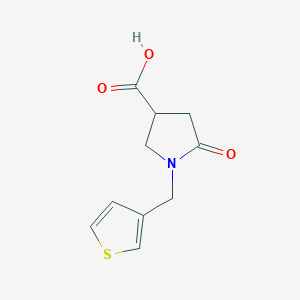![molecular formula C8H16ClNOS B1443194 1-硫杂-4-氮杂螺[4.5]癸烷-6-醇盐酸盐 CAS No. 1221792-86-4](/img/structure/B1443194.png)
1-硫杂-4-氮杂螺[4.5]癸烷-6-醇盐酸盐
描述
1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride is a chemical compound with the molecular formula C8H16ClNOS . It is a solid substance .
Synthesis Analysis
The synthesis of 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride and its derivatives involves several steps. New 1-thia-azaspiro[4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized. The thioglycoside derivatives of the synthesized (1,3,4-thiadiazolyl)thiaazaspiro[4.5]decane and thiazolopyrimidinethione compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .Molecular Structure Analysis
The InChI code for 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride is 1S/C8H15NOS.ClH/c10-7-3-1-2-4-8(7)9-5-6-11-8;/h7,9-10H,1-6H2;1H . This indicates the presence of sulfur, nitrogen, oxygen, and chlorine atoms in the molecule.Physical and Chemical Properties Analysis
1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride is a solid substance . It has a molecular weight of 209.74 . The melting point is between 192 - 195 degrees Celsius .科学研究应用
C8H15NOS⋅HCl C_8H_{15}NOS \cdot HCl C8H15NOS⋅HCl
并具有209.74的分子量 . 以下是其科学研究应用的全面分析,每个应用都在其自身部分中详细介绍。杂环化合物的合成
该化合物在各种杂环化合物的合成中用作构建块。 其结构有利于形成螺环和氮杂螺骨架,这些骨架在许多生物活性分子中普遍存在 .
抗癌研究
最近的研究已利用1-硫杂-4-氮杂螺[4.5]癸烷-6-醇盐酸盐合成具有潜在抗癌特性的化合物。 这些化合物已被证明会影响凋亡标记物,如caspase-3、caspase-8和Bax水平,为癌症治疗研究开辟了一条新途径 .
抗溃疡活性
已经合成了该化合物的衍生物,并评估了它们的抗溃疡活性。 该领域的研究旨在开发能够有效治疗溃疡性疾病的新型治疗剂 .
分析化学
由于其确定的熔点和稳定性,该化合物在分析化学中用作参考物质。 它有助于校准仪器和验证分析方法 .
安全和危害
作用机制
Mode of Action
It has been suggested that the compound may interact with its targets to induce changes at the molecular level .
Biochemical Pathways
It has been suggested that the compound may influence certain pathways related to apoptosis .
Result of Action
It has been suggested that the compound may have anticancer activity .
生化分析
Biochemical Properties
1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair processes . Additionally, 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate certain signaling pathways that lead to apoptosis in cancer cells . It also affects gene expression by upregulating or downregulating specific genes involved in cell cycle regulation and apoptosis . Furthermore, 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the activity of DNA polymerase, thereby preventing DNA replication . Additionally, it can activate certain transcription factors, leading to changes in gene expression . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of DNA replication and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in nucleotide synthesis and DNA repair . The compound has been shown to affect metabolic flux, leading to changes in the levels of key metabolites . Additionally, it can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance .
Transport and Distribution
The transport and distribution of 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters . Once inside the cell, it can bind to intracellular proteins, leading to its accumulation in specific cellular compartments . The distribution of the compound within tissues is influenced by its affinity for different cell types and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride is critical for its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, the compound can localize to other subcellular compartments, such as the mitochondria, where it can affect mitochondrial function and induce apoptosis .
属性
IUPAC Name |
1-thia-4-azaspiro[4.5]decan-6-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS.ClH/c10-7-3-1-2-4-8(7)9-5-6-11-8;/h7,9-10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWZUXHWFIANJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)O)NCCS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B1443114.png)





![tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate](/img/structure/B1443124.png)

![(R)-2-(6-(tert-Butoxycarbonyl)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B1443129.png)
![4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1443131.png)
![1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1443132.png)
![Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1443134.png)
